molecular formula C12H14BrNO3 B6631121 2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid

2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid

Cat. No. B6631121
M. Wt: 300.15 g/mol
InChI Key: QMQACQAWJKWFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of the amino acid, valine, and is commonly referred to as BMBB.

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid is not fully understood. However, it is believed to work by binding to specific receptors in the body, which leads to the activation of certain signaling pathways. This activation can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models, which suggests its potential use as an anti-inflammatory agent. Additionally, it has been found to have neuroprotective effects and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid in lab experiments is its ability to bind to specific receptors in the body. This allows for targeted drug delivery and can increase the efficacy of the drug. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experiments.

Future Directions

There are several future directions for research on 2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid. One direction is to further study its anti-inflammatory properties and its potential use as an anti-inflammatory agent. Additionally, more research can be done on its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Another direction is to study its potential use as a drug delivery system and to explore its ability to bind to specific receptors in the body. Overall, there is still much to be learned about 2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid involves the reaction of 4-bromo-3-methylbenzoyl chloride with valine in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography.

Scientific Research Applications

2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to bind to specific receptors in the body.

properties

IUPAC Name

2-[(4-bromo-3-methylbenzoyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-3-10(12(16)17)14-11(15)8-4-5-9(13)7(2)6-8/h4-6,10H,3H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQACQAWJKWFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C1=CC(=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid

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